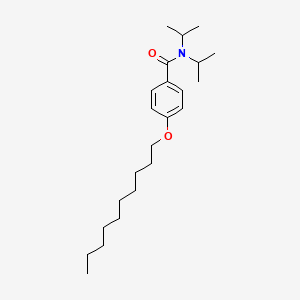

4-(decyloxy)-N,N-diisopropylbenzamide

Beschreibung

4-(Decyloxy)-N,N-diisopropylbenzamide is a benzamide derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para position of the benzamide ring and two isopropyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as high hydrophobicity due to the long alkyl chain and steric hindrance from the diisopropyl groups.

Eigenschaften

IUPAC Name |

4-decoxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-6-7-8-9-10-11-12-13-18-26-22-16-14-21(15-17-22)23(25)24(19(2)3)20(4)5/h14-17,19-20H,6-13,18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUWWVHWAUUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-(decyloxy)-N,N-diisopropylbenzamide with five structurally analogous benzamides, focusing on molecular features, physicochemical properties, and functional implications.

Key Structural and Functional Differences

N,N-Diisopropyl-4-methoxybenzamide (CAS: 79606-43-2) Substituents: Methoxy (-OCH₃) at the para position. Molecular Weight: 249.34 g/mol (inferred from formula C₁₄H₂₁NO₂). Properties: Smaller substituent enhances solubility in polar solvents compared to the decyloxy analog.

N-Isopropyl-4-methoxybenzamide (CAS: 7464-44-0)

- Substituents : Single isopropyl group on the amide nitrogen and methoxy at the para position.

- Molecular Weight : 193.25 g/mol.

- Properties : Reduced steric hindrance compared to diisopropyl derivatives, likely improving binding affinity in biological systems. Lower molecular weight correlates with higher volatility .

N,N-Diisopropylbenzamide (CAS: 20383-28-2) Substituents: No aromatic ring substituents. Properties: Simpler structure with a calculated heat capacity of 543.44 J/mol·K and enthalpy of vaporization of 799.49 kJ/mol. The absence of alkoxy groups reduces hydrophobicity, making it more suitable for aqueous-phase reactions .

2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide (CAS: 156300-79-7) Substituents: Hydroxypentanoyl (-COC₅H₁₀OH) at the ortho position. Molecular Weight: 305.41 g/mol. Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in protic solvents. Potential applications in drug delivery systems due to balanced lipophilicity and polarity .

4-Nitro-N,N-diisopropylbenzamide (Synthetic Analog) Substituents: Nitro (-NO₂) at the para position. Properties: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. Likely lower solubility in nonpolar solvents compared to decyloxy derivatives .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.